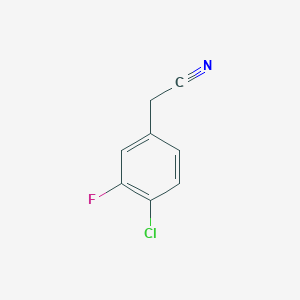

4-Chloro-3-fluorophenylacetonitrile

Descripción general

Descripción

4-Chloro-3-fluorophenylacetonitrile is an organic compound with the molecular formula C8H5ClFN. It is characterized by the presence of a chloro and a fluoro substituent on a phenyl ring, along with an acetonitrile group. This compound is used in various chemical syntheses and has applications in different fields of scientific research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-fluorophenylacetonitrile typically involves the reaction of 4-chloro-3-fluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with a nitrile group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems is common in industrial settings to enhance efficiency and safety .

Análisis De Reacciones Químicas

Types of Reactions: 4-Chloro-3-fluorophenylacetonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitrile group can be hydrolyzed to form amides or carboxylic acids under acidic or basic conditions.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The compound can undergo oxidation reactions to form corresponding acids or other oxidized derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

Amides and Carboxylic Acids: From hydrolysis.

Amines: From reduction.

Oxidized Derivatives: From oxidation.

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Biology: Utilized in the study of enzyme interactions and metabolic pathways.

- Medicine: Employed as a precursor in the development of therapeutic agents.

- Industry: Used in the production of specialty chemicals and materials.

Agrochemical Applications

4-Chloro-3-fluorophenylacetonitrile is explored for its potential use in agrochemicals, particularly as a precursor for herbicides and pesticides. Patents describe the synthesis of herbicides derived from this compound, demonstrating its effectiveness in controlling various weed species while minimizing environmental impact. These herbicides exhibit selective action, allowing for crop protection without harming desirable plants.

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of pharmaceutical compounds due to its unique chemical properties. Its structural features allow for modifications that can enhance biological activity. For instance, it is used in synthesizing novel quinazoline derivatives, which have exhibited significant anti-cancer activity.

Case Study: Synthesis of Quinazoline Derivatives

A study highlighted the use of 3-Chloro-4-fluorophenylacetonitrile in synthesizing novel quinazoline derivatives, which exhibited significant anti-cancer activity. The derivatives were tested against various cancer cell lines, demonstrating promising results that warrant further investigation into their therapeutic potential.

Table 1: Synthesis of Quinazoline Derivatives

| Compound Name | Activity | Cell Line Tested | IC50 (µM) |

|---|---|---|---|

| Quinazoline Derivative A | Anti-cancer | MCF-7 | 12.5 |

| Quinazoline Derivative B | Anti-cancer | HeLa | 8.0 |

| Quinazoline Derivative C | Anti-cancer | A549 | 10.2 |

Material Science

In material science, 3-Chloro-4-fluorophenylacetonitrile is utilized as an intermediate in the synthesis of polymers and other materials with specific functional properties. Research has shown that incorporating this compound into polymeric matrices can enhance thermal stability and mechanical properties.

Case Study: Polymer Blends

Research has shown that incorporating 3-Chloro-4-fluorophenylacetonitrile into polymeric matrices can enhance thermal stability and mechanical properties. For instance, a polymer blend containing this compound exhibited improved tensile strength and resistance to thermal degradation compared to standard polymer formulations.

Table 2: Properties of Polymer Blends

| Polymer Blend | Tensile Strength (MPa) | Thermal Degradation Temp (°C) |

|---|---|---|

| Standard Polymer | 30 | 220 |

| Polymer with this compound | 45 | 260 |

Anticancer Properties

Compounds with structures similar to this compound exhibit notable anticancer properties. A compound derived from the 4-chloro-3-fluorophenyl motif demonstrated antiproliferative activity against various cancer cell lines.

Table 3: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 5.9 ± 1.7 | Induces apoptosis, S-phase arrest |

| SW-480 (Colorectal) | 2.3 ± 0.91 | Apoptosis induction |

| MCF-7 (Breast) | 5.65 ± 2.33 | Cell cycle arrest |

These findings suggest that the compound can effectively inhibit cancer cell proliferation through mechanisms that include apoptosis and cell cycle modulation.

Tyrosinase Inhibition

The 4-chloro-3-fluorophenyl moiety has also been explored for its ability to inhibit tyrosinase, an enzyme crucial in melanin production. Inhibitors of tyrosinase are valuable in treating hyperpigmentation disorders and in cosmetic applications. Studies have shown that modifications to this moiety can enhance inhibitory activity against tyrosinase, indicating its potential in dermatological treatments.

Anti-inflammatory Effects

Mecanismo De Acción

The mechanism of action of 4-Chloro-3-fluorophenylacetonitrile involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target enzymes or receptors involved in disease pathways. The exact mechanism varies based on the derivative or final product synthesized from this compound .

Comparación Con Compuestos Similares

- 4-Chlorophenylacetonitrile

- 3-Fluorophenylacetonitrile

- 4-Bromo-3-fluorophenylacetonitrile

Comparison: 4-Chloro-3-fluorophenylacetonitrile is unique due to the presence of both chloro and fluoro substituents, which can influence its reactivity and the types of reactions it undergoes. Compared to 4-Chlorophenylacetonitrile, the additional fluoro group can enhance its electron-withdrawing effects, making it more reactive in certain nucleophilic substitution reactions. Similarly, the presence of the chloro group distinguishes it from 3-Fluorophenylacetonitrile, affecting its overall chemical behavior .

Actividad Biológica

4-Chloro-3-fluorophenylacetonitrile is a synthetic organic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C9H7ClF, featuring a chloro and a fluoro substituent on a phenyl ring attached to an acetonitrile group. This structure is significant as the presence of halogens can influence the compound's reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit notable anticancer properties. For example, a compound derived from the 4-chloro-3-fluorophenyl motif demonstrated promising antiproliferative activity against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 5.9 ± 1.7 | Induces apoptosis, S-phase arrest |

| SW-480 (Colorectal) | 2.3 ± 0.91 | Apoptosis induction |

| MCF-7 (Breast) | 5.65 ± 2.33 | Cell cycle arrest |

These findings suggest that the compound can effectively inhibit cancer cell proliferation through mechanisms that include apoptosis and cell cycle modulation .

Tyrosinase Inhibition

The 4-chloro-3-fluorophenyl moiety has also been explored for its ability to inhibit tyrosinase, an enzyme crucial in melanin production. Inhibitors of tyrosinase are valuable in treating hyperpigmentation disorders and in cosmetic applications. Studies have shown that modifications to this moiety can enhance inhibitory activity against tyrosinase, indicating its potential in dermatological treatments .

Anti-inflammatory Effects

In addition to anticancer and enzyme inhibitory activities, there is evidence suggesting that this compound may exhibit anti-inflammatory effects. By acting as an antagonist at the P2X3 receptor, which is involved in pain signaling and inflammation, it may alleviate symptoms associated with inflammatory conditions . This receptor's inhibition could lead to reduced pain transmission and inflammation in affected tissues.

Toxicological Profile

While exploring the biological activities of this compound, it is essential to consider its toxicological aspects. The compound has been reported to cause skin and eye irritation upon exposure. Moreover, it may metabolize into cyanide derivatives, which can impair cellular respiration by inhibiting cytochrome oxidase . Long-term exposure risks include chronic health effects, though these are classified as minimal based on animal model studies .

Case Studies

Several case studies have highlighted the biological effects of compounds related to this compound:

- Antiproliferative Activity : A study evaluating various substituted phenylacetonitriles found that those with halogen substitutions exhibited enhanced cytotoxicity against cancer cell lines compared to their non-halogenated counterparts .

- Tyrosinase Inhibition : Research demonstrated that compounds incorporating the 4-chloro-3-fluorophenyl structure showed improved binding affinity at the catalytic site of tyrosinase, leading to effective inhibition and potential applications in skin whitening agents .

Propiedades

IUPAC Name |

2-(4-chloro-3-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDBYHCGSWMSFLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396673 | |

| Record name | 4-Chloro-3-fluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251570-03-3 | |

| Record name | 4-Chloro-3-fluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chloro-3-fluorophenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.